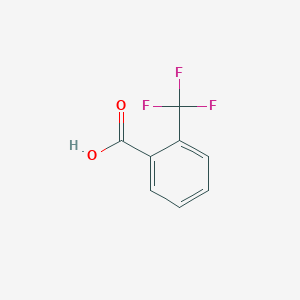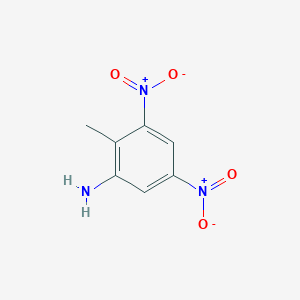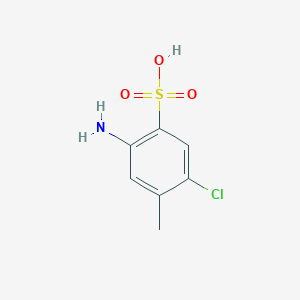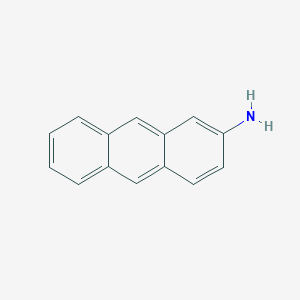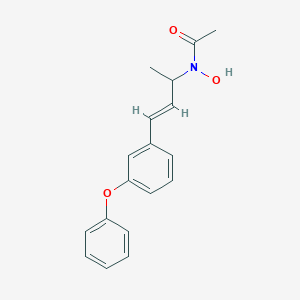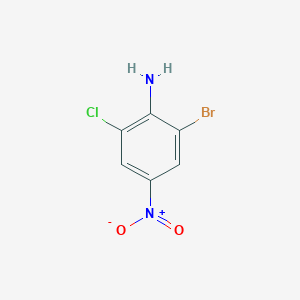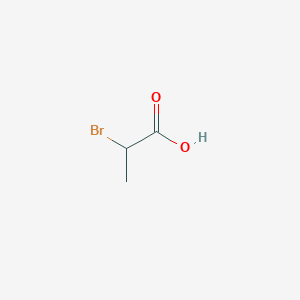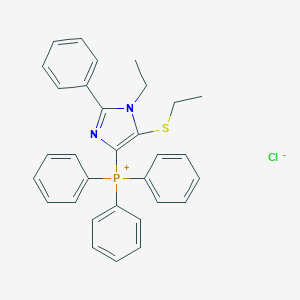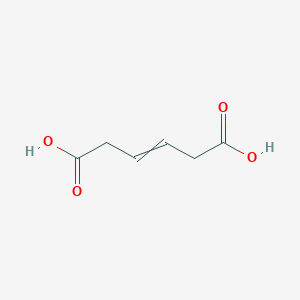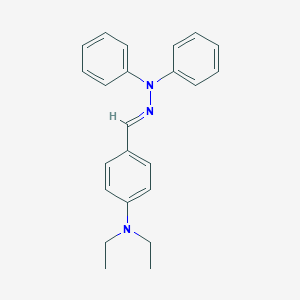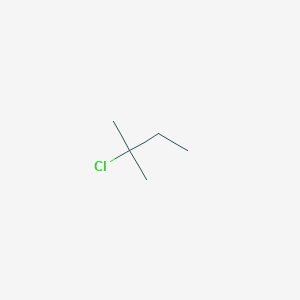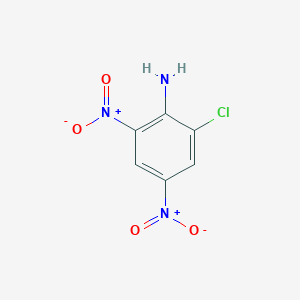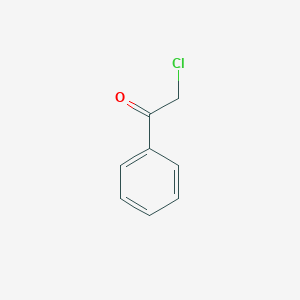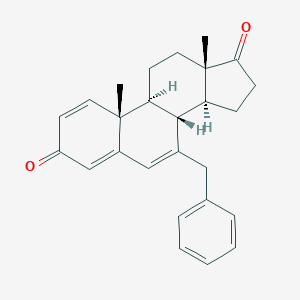
7-Benzyl-1,4,6-androstatriene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-1,4,6-androstatriene-3,17-dione, commonly known as BZP, is a synthetic compound that belongs to the class of androstenedione steroids. BZP has been extensively studied for its potential as a research tool in the field of endocrinology.
作用機序
BZP acts by binding to the aromatase enzyme and inhibiting its activity. This results in a decrease in the conversion of androgens to estrogens. BZP also binds to the androgen receptor and activates its signaling pathway, leading to an increase in the synthesis of testosterone. The exact mechanism of action of BZP as a SARM is not fully understood and requires further investigation.
生化学的および生理学的効果
BZP has been shown to have various biochemical and physiological effects. It has been reported to increase the synthesis of testosterone in vitro and in vivo. BZP has also been shown to decrease the levels of estradiol, a form of estrogen, in vitro. In animal studies, BZP has been shown to increase muscle mass and strength. However, the effects of BZP on humans are not well studied, and its safety and efficacy as a therapeutic agent require further investigation.
実験室実験の利点と制限
BZP has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on the endocrine system can be studied in vitro and in vivo. BZP can also be used to study the mechanism of action of aromatase inhibitors and SARMs. However, BZP has several limitations as a research tool. Its effects on humans are not well studied, and its safety and efficacy as a therapeutic agent require further investigation. BZP is also a controlled substance in some countries, which limits its availability for research purposes.
将来の方向性
There are several future directions for research on BZP. One area of research is the development of BZP analogs with improved potency and selectivity as aromatase inhibitors and SARMs. Another area of research is the investigation of the safety and efficacy of BZP as a therapeutic agent for the treatment of estrogen-dependent diseases and muscle wasting disorders. Further studies are also needed to understand the mechanism of action of BZP as a SARM and its effects on humans.
Conclusion:
In conclusion, BZP is a synthetic compound that has potential as a research tool in the field of endocrinology. It has been studied for its potential as an aromatase inhibitor, SARM, and prohormone for the synthesis of testosterone. BZP has various biochemical and physiological effects, including an increase in muscle mass and strength. However, its safety and efficacy as a therapeutic agent require further investigation. Future research on BZP should focus on the development of analogs with improved potency and selectivity, the investigation of its safety and efficacy as a therapeutic agent, and the understanding of its mechanism of action as a SARM.
合成法
BZP can be synthesized through a multistep process involving the reaction of benzyl chloride with androstenedione. The resulting product is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to obtain the final compound. The purity and yield of BZP can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
BZP has been used as a research tool in various studies related to endocrinology. It has been shown to inhibit the activity of aromatase, an enzyme responsible for the conversion of androgens to estrogens. This property of BZP makes it a potential therapeutic agent for the treatment of estrogen-dependent diseases, such as breast cancer. BZP has also been studied for its potential as a selective androgen receptor modulator (SARM) and as a prohormone for the synthesis of testosterone.
特性
CAS番号 |
131802-66-9 |
|---|---|
製品名 |
7-Benzyl-1,4,6-androstatriene-3,17-dione |
分子式 |
C26H28O2 |
分子量 |
372.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-7-benzyl-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C26H28O2/c1-25-12-10-20(27)16-19(25)15-18(14-17-6-4-3-5-7-17)24-21-8-9-23(28)26(21,2)13-11-22(24)25/h3-7,10,12,15-16,21-22,24H,8-9,11,13-14H2,1-2H3/t21-,22-,24-,25-,26-/m0/s1 |
InChIキー |
TZJKJQQPVWTQSG-AEFDYNLKSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CC5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |
正規SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |
同義語 |
7-BATDO 7-benzyl-1,4,6-androstatriene-3,17-dione 7-benzylandrosta-1,4,6-triene-3,17-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



